2-{[3-(4-methylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide -

2-{[3-(4-methylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-4574716
CAS Number:
Molecular Formula: C23H23N3O2
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024) []

  • Compound Description: AN-024 is a key compound discussed in a patent focused on preparing (3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide. The patent details its synthesis and the synthesis of several intermediates. []

2. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide []

  • Compound Description: This compound is the product of a three-step synthesis starting from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline. The synthesis is designed to be industrially scalable. []

3. N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine [, ]

  • Compound Description: This compound is a potent inhibitor of PDGF receptor tyrosine kinases. It's highlighted in patents discussing its use in treating diseases influenced by angiotensin II, particularly hypertension. [, ]

4. 4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT) []

  • Compound Description: Identified through a whole-animal screening approach, PPT exhibits anti-staphylococcal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It's believed to target bacterial membranes, causing permeabilization. []

5. (1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC) []

  • Compound Description: NNC, another compound discovered through a whole-animal screening platform, demonstrates potent anti-staphylococcal effects against MRSA. Its mechanism of action is suspected to involve bacterial membrane disruption, leading to permeabilization. []

6. 4,5,6,7-Tetrabromobenzotriazole (TBB) []

  • Compound Description: Identified through a multi-host screening approach, TBB displays anti-staphylococcal properties against MRSA. Its mode of action is thought to be linked to bacterial membrane permeabilization. Interestingly, TBB shows synergistic effects when combined with other antibiotics like doxycycline and oxacillin. []

7. 3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid (GW4064) []

  • Compound Description: GW4064 was identified using a whole-animal screening method and displays anti-staphylococcal activity against MRSA. []

8. N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306) []

  • Compound Description: PD198306 is another promising anti-staphylococcal compound identified via a multi-host screening method. It exhibits efficacy against MRSA. []

9. 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 5) []

  • Compound Description: Compound 5 is an anthranilamide derivative designed as a VEGF receptor tyrosine kinase inhibitor. It exhibits potent and selective inhibition against VEGFR-2 and VEGFR-3 kinases. []

10. N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide (Compound 7) []

  • Compound Description: Another anthranilamide derivative, Compound 7, acts as a VEGF receptor tyrosine kinase inhibitor. It demonstrates strong and selective inhibition against VEGFR-2 and VEGFR-3 kinases. []

11. 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide, LY201116) []

  • Compound Description: Ameltolide is a potent anticonvulsant belonging to the 4-aminobenzamide class. []

12. N-[4-[[[2-(hydroxymethyl)-6-methylphenyl] amino] carbonyl] phenyl] acetamide (Compound 7) []

  • Compound Description: Compound 7 is a major metabolite of Ameltolide. Notably, both hydroxylation and acetylation significantly reduce Ameltolide's anticonvulsant potency. []

13. Medroxalol []

  • Compound Description: Medroxalol is a drug recognized for its combined alpha- and beta-adrenergic blocking activity, leading to its use as an antihypertensive agent. []

14. 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide (Compound 13) []

  • Compound Description: Compound 13 is a phenolic O-methyl analog of Medroxalol, exhibiting enhanced beta-adrenergic blocking activity but decreased alpha-blocking activity compared to Medroxalol. This suggests the role of the phenolic hydroxy group in Medroxalol's alpha-adrenergic antagonism. []

15. 2-hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide (Compound 22) []

  • Compound Description: Compound 22 is a Medroxalol analog where the aralkylamine side chain is replaced with a fragment from a known alpha-adrenergic receptor blocker. It displays a distinct pharmacological profile with potential therapeutic value. []

16. N-[5-[(3-cyclohexylpropionyl)amino]-2-methylphenyl]-4-hydroxybenzamide (RPR102359) []

  • Compound Description: RPR102359 represents a novel benzamide derivative that acts as a low-density lipoprotein (LDL) receptor upregulator. Unlike mevinolin, a known LDL receptor upregulator that affects cholesterol biosynthesis, RPR102359 accomplishes this upregulation through a distinct mechanism. []

Properties

Product Name

2-{[3-(4-methylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide

IUPAC Name

2-[3-(4-methylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H23N3O2/c1-17-8-10-18(11-9-17)12-13-22(27)26-21-7-3-2-6-20(21)23(28)25-16-19-5-4-14-24-15-19/h2-11,14-15H,12-13,16H2,1H3,(H,25,28)(H,26,27)

InChI Key

FHOGMZKGXBSWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.